molecular formula C9H16O4S2 B14562016 Dimethyl bis(ethylsulfanyl)propanedioate CAS No. 61930-52-7

Dimethyl bis(ethylsulfanyl)propanedioate

Cat. No.: B14562016
CAS No.: 61930-52-7
M. Wt: 252.4 g/mol
InChI Key: PXNCMBIJUPRPQS-UHFFFAOYSA-N
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Description

Dimethyl bis(ethylsulfanyl)propanedioate is an organic compound with the molecular formula C9H16O4S2 It is a derivative of propanedioic acid, where two ethylsulfanyl groups are attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl bis(ethylsulfanyl)propanedioate can be synthesized through the reaction of dimethyl propanedioate with ethylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl bis(ethylsulfanyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

Dimethyl bis(ethylsulfanyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl bis(ethylsulfanyl)propanedioate involves its interaction with various molecular targets. The ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl bis(ethylsulfanyl)propanedioate is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. These groups can participate in various chemical transformations, making the compound versatile for synthetic and research applications .

Properties

CAS No.

61930-52-7

Molecular Formula

C9H16O4S2

Molecular Weight

252.4 g/mol

IUPAC Name

dimethyl 2,2-bis(ethylsulfanyl)propanedioate

InChI

InChI=1S/C9H16O4S2/c1-5-14-9(15-6-2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3

InChI Key

PXNCMBIJUPRPQS-UHFFFAOYSA-N

Canonical SMILES

CCSC(C(=O)OC)(C(=O)OC)SCC

Origin of Product

United States

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